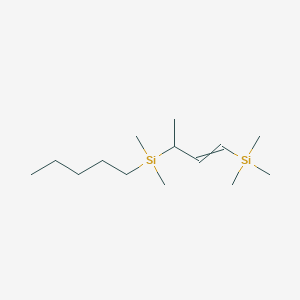
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene is a chemical compound that belongs to the class of silylalkenes. It is commonly used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations such as oxidation, reduction, and substitution reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively stable compound that does not react with biological molecules. Therefore, it is considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene in lab experiments is its high reactivity and selectivity. It can be used as a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and low availability.
Direcciones Futuras
There are several future directions for the research and development of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene. One possible direction is the development of new synthetic methodologies for the preparation of this compound. Another direction is the exploration of its potential applications in the development of new materials and catalysts. Additionally, further research is needed to understand the mechanism of action and potential biological effects of this compound.
Métodos De Síntesis
The synthesis of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene involves the reaction of 1,3-butadiene with hexamethyldisilane in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired compound with a yield of approximately 80%.
Aplicaciones Científicas De Investigación
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. This compound is also used in the development of new materials and catalysts.
Propiedades
Número CAS |
136935-52-9 |
|---|---|
Fórmula molecular |
C15H16Cl2N2O2 |
Peso molecular |
256.57 g/mol |
Nombre IUPAC |
dimethyl-pentyl-(4-trimethylsilylbut-3-en-2-yl)silane |
InChI |
InChI=1S/C14H32Si2/c1-8-9-10-12-16(6,7)14(2)11-13-15(3,4)5/h11,13-14H,8-10,12H2,1-7H3 |
Clave InChI |
HVYQTJGDZZCIBG-UHFFFAOYSA-N |
SMILES |
CCCCC[Si](C)(C)C(C)C=C[Si](C)(C)C |
SMILES canónico |
CCCCC[Si](C)(C)C(C)C=C[Si](C)(C)C |
Sinónimos |
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)
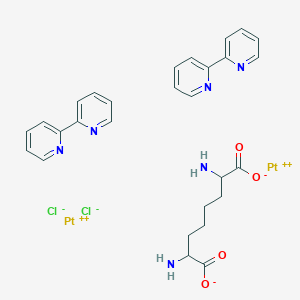

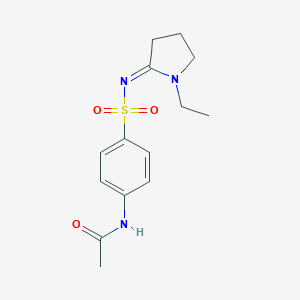
![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
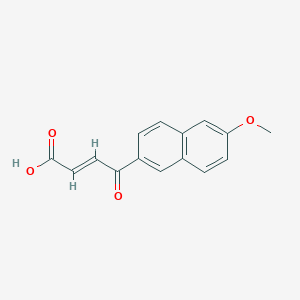
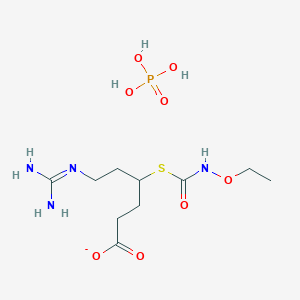
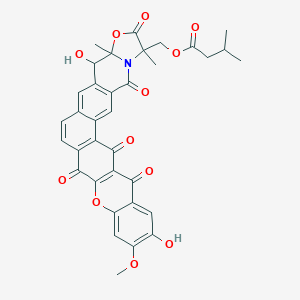
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)